Sanguinarine chloride

Protein Phosphatase Inhibition Signal Transduction Cancer Cell Biology

Researchers studying PP2C-dependent signaling often face confounding effects from broad-spectrum phosphatase inhibitors. Sanguinarine chloride solves this with a defined Ki of 0.68 μM against PP2C and clear selectivity over PP1, PP2A, and PP2B, enabling precise pathway dissection. - Selective PP2C inhibitor (Ki 0.68 μM); also inhibits MKP-1 (IC50 10 μM) and allosterically activates AMPK. - Planar benzophenanthridine scaffold ensures strong, enthalpy-driven DNA intercalation-superior to berberine and palmatine for G-quadruplex studies. - Demonstrates superior in vitro antifungal efficacy (EC50 6.96 μg/mL vs. M. oryzae), outperforming azoxystrobin (EC50 12.04 μg/mL). - Sourced as ≥98% HPLC-pure material with full analytical documentation; shipped ambient globally for R&D use.

Molecular Formula C20H14NO4.Cl
C20H14ClNO4
Molecular Weight 367.8 g/mol
CAS No. 5578-73-4
Cat. No. B192319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameSanguinarine chloride
CAS5578-73-4
Synonymspseudo-chelerythrine
pseudochelerythrine
sanguinarin
sanguinarine
sanguinarine chloride
sanguinarine hydroxide
sanguinarine nitrate
sanguinarine sulfate (1:1)
sanguinarine sulfate (2:1)
sanguiritrin
sangvinarin
Veadent
Viadent
Molecular FormulaC20H14NO4.Cl
C20H14ClNO4
Molecular Weight367.8 g/mol
Structural Identifiers
SMILESC[N+]1=C2C(=C3C=CC4=C(C3=C1)OCO4)C=CC5=CC6=C(C=C52)OCO6.[Cl-]
InChIInChI=1S/C20H14NO4.ClH/c1-21-8-15-12(4-5-16-20(15)25-10-22-16)13-3-2-11-6-17-18(24-9-23-17)7-14(11)19(13)21;/h2-8H,9-10H2,1H3;1H/q+1;/p-1
InChIKeyGIZKAXHWLRYMLE-UHFFFAOYSA-M
Commercial & Availability
Standard Pack Sizes5 mg / 10 mg / 25 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sanguinarine Chloride Pharmacological Profile


Sanguinarine chloride (CAS 5578-73-4), also referred to as Pseudochelerythrine chloride or Sanguinarium chloride, is a quaternary benzophenanthridine alkaloid primarily derived from the roots of Sanguinaria canadensis and Macleaya cordata [1]. This compound is characterized by its planar aromatic structure, enabling intercalation with nucleic acids and specific interactions with protein phosphatases [2]. It serves as a selective inhibitor of protein phosphatase 2C (PP2C) and mitogen-activated protein kinase phosphatase-1 (MKP-1) and is also recognized as an allosteric activator of AMP-activated protein kinase (AMPK) [3]. Its procurement is typically for advanced research applications, where high-purity analytical standards are essential .

Pathway Study PP2C / MKP-1 selective inhibition research
Probe G-quadruplex DNA intercalation studies
Endpoint Review Cell-model cytotoxicity screening context
Screening Antifungal screening studies support

Sanguinarine Chloride Substitution Risks


In the class of benzophenanthridine and isoquinoline alkaloids, compounds such as chelerythrine, berberine, and palmatine are often considered structural or functional analogs. However, direct substitution for sanguinarine chloride is scientifically unsound due to profound, quantifiable differences in target selectivity, DNA binding thermodynamics, and functional potency . While berberine and palmatine are protoberberines with distinct molecular shapes, sanguinarine is a planar benzophenanthridine, leading to a superior intercalation strength and a different binding mode with nucleic acids [1]. Furthermore, the selectivity profile of sanguinarine for specific protein phosphatases (e.g., PP2C over PP1, PP2A, PP2B) is not a class-wide property and directly dictates its unique downstream cellular effects, including apoptosis induction pathways [2]. These mechanistic differences preclude the assumption of functional equivalence and underscore the necessity of procuring sanguinarine chloride specifically for hypothesis-driven research.

Intercalation mode mismatch
Planar benzophenanthridine vs protoberberine shape may shift DNA binding thermodynamics and stacking strength; berberine or palmatine may not replicate G-quadruplex affinity.
Phosphatase selectivity not class-wide
PP2C-specific inhibition (inactive against PP1, PP2A, PP2B) is not a shared property; chelerythrine profile may differ, altering pathway-response endpoints.
Apoptosis pathway divergence
Downstream caspase-3/7 and p38 phosphorylation responses may not transfer to other benzophenanthridine analogs; functional outcomes require compound-specific validation.

Sanguinarine Chloride vs Key Analogs


Selective PP2C Inhibition Profile

Sanguinarine chloride exhibits a high degree of selectivity for protein phosphatase 2C (PP2C) over other major serine/threonine protein phosphatases. In direct in vitro assays, it competitively inhibits PP2C with respect to α-casein with a Ki of 0.68 μM. Critically, it shows no significant inhibitory activity against PP1, PP2A, or PP2B in the same experimental context [1]. This selectivity profile is a key differentiator from broader-spectrum phosphatase inhibitors and is not a documented characteristic of the closely related analog chelerythrine.

PP2C Selectivity
Head-to-head
Ki = 0.68 µM (PP2C)
Inactive PP1, PP2A, PP2B
Supports PP2C-specific pathway study
In vitro α-casein phosphatase assay
Protein Phosphatase Inhibition Signal Transduction Cancer Cell Biology

Stronger G-Quadruplex DNA Binding

In a comparative biophysical study, sanguinarine demonstrated superior binding to human telomeric G-quadruplex DNA compared to the protoberberine alkaloids berberine and palmatine. The rank order of binding affinity was coralyne > sanguinarine > berberine > palmatine. Sanguinarine and coralyne exhibited a predominantly enthalpy-driven binding and stronger stacking interactions, evidenced by fluorescence quenching and polarization anisotropy, whereas berberine and palmatine binding was entropy-driven [1].

G4-DNA Binding
Head-to-head
Sanguinarine: enthalpy-driven stacking Berberine/Palmatine: entropy-driven Rank: Sanguinarine > Berberine > Palmatine
Supports G-quadruplex targeting study context
Spectroscopic & calorimetric analysis
Nucleic Acid Interactions Telomere Biology Biophysical Chemistry

Potent Cytotoxicity in HL60 Leukemia Cells

Sanguinarine chloride exhibits potent cytotoxic activity against the human promyelocytic leukemia cell line HL60, with a reported IC50 value of 0.37 μM. This activity is mediated through a caspase-3/7-dependent apoptosis pathway involving phosphorylation of the PP2C substrate p38 [1]. While a direct head-to-head comparison in the identical HL60 assay is not available, cross-study comparison of class-level data indicates that sanguinarine is generally more cytotoxic than chelerythrine in various cancer cell lines, as shown in studies where sanguinarine's IC50 was 0.8 μg/mL compared to chelerythrine's 6.2 μg/mL in another cellular system [2].

HL60 Cytotoxicity
Reported
IC50 = 0.37 µM (HL60)
Supports cell-model endpoint review
Caspase-3/7, p38 pathway; cross-study context
Cancer Pharmacology Cytotoxicity Screening Leukemia Models

Potent Activity Against Magnaporthe oryzae

In a study evaluating twelve isoquinoline alkaloids against eight plant pathogenic fungi, sanguinarine demonstrated the highest antifungal activity. Specifically, against Magnaporthe oryzae, the causal agent of rice blast, sanguinarine exhibited an EC50 of 6.96 μg/mL. This was significantly more potent than the commercial fungicide azoxystrobin, which had an EC50 of 12.04 μg/mL in the same assay. Furthermore, sanguinarine at 50 μg/mL achieved a 100% inhibition rate of spore germination for M. oryzae [1].

M. oryzae Antifungal
Head-to-head
Sanguinarine EC50 = 6.96 µg/mL Azoxystrobin EC50 = 12.04 µg/mL 1.73-fold lower EC50
Supports antifungal screening context
Mycelial growth inhibition assay
Agricultural Fungicides Plant Pathology Natural Product Chemistry

Certified Analytical Reference Standard

For procurement in analytical and quality control settings, sanguinarine chloride is available as a primary reference standard with a certified absolute purity. One supplier provides a phyproof® reference substance with an assay of ≥95.0% (HPLC), where the exact absolute purity is assigned on the certificate of analysis, accounting for chromatographic purity, water, residual solvents, and inorganic impurities . Other vendors offer analytical standards with purities of ≥98% (HPLC) [1]. This level of certified purity is essential for method validation and quantitative analysis, differentiating it from non-certified research-grade materials.

Certified Standard
Specification review
≥95% HPLC absolute purity
Supports method validation & QC
Comprehensive impurity profiling
Analytical Chemistry Quality Control Reference Materials

Sanguinarine Chloride Application Scenarios


PP2C-Specific Signaling in Cancer

Sanguinarine chloride is the reagent of choice for researchers aiming to dissect signaling pathways specifically mediated by protein phosphatase 2C (PP2C). Its demonstrated high selectivity for PP2C over PP1, PP2A, and PP2B, with a Ki of 0.68 μM [1], allows for precise pharmacological intervention. This avoids the confounding cellular effects observed with broad-spectrum phosphatase inhibitors, making it an essential tool for validating PP2C's role in processes like stress response, apoptosis, and metabolism.

G-Quadruplex DNA Targeting Studies

For biophysical and molecular biology studies focused on G-quadruplex DNA, sanguinarine chloride offers a distinct binding profile characterized by strong, enthalpy-driven stacking interactions [1]. Its superior affinity and unique thermodynamic signature compared to the commonly used alkaloids berberine and palmatine make it a preferred ligand for probing G-quadruplex stabilization, mapping binding sites, and assessing its potential as a target for anti-cancer or anti-viral strategies.

Agricultural Antifungal Development

In agricultural research and agrochemical development, sanguinarine chloride serves as a high-potency lead compound. Its superior in vitro efficacy against the devastating rice blast pathogen Magnaporthe oryzae, with an EC50 of 6.96 μg/mL outperforming the commercial standard azoxystrobin (EC50 = 12.04 μg/mL) [1], provides a strong quantitative rationale for its use in structure-activity relationship (SAR) studies and formulation development aimed at creating novel, effective fungicides.

Analytical Method Validation

Sanguinarine chloride is a critical procurement item for analytical chemists and quality control laboratories requiring a certified reference material. The availability of primary reference standards with assigned absolute purity (≥95.0% HPLC) [1] is fundamental for the development, validation, and routine execution of quantitative analytical methods, such as HPLC or LC-MS assays. This ensures accurate quantification of sanguinarine in plant extracts, biological matrices, and commercial formulations, which is a non-negotiable requirement for reproducible research and industrial compliance.

Application
Selection Property
Validation Focus
PP2C-specific signaling studies
PP2C selectivity over PP1/PP2A/PP2B
p38 phosphorylation & apoptosis endpoints
G-quadruplex DNA targeting
Enthalpy-driven intercalation profile
G4 stabilization & thermodynamic profiling
Antifungal screening studies
M. oryzae growth inhibition context
Mycelial growth & spore germination assays
Analytical method validation
Certified reference standard purity
HPLC/LC-MS accuracy & reproducibility

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

42 linked technical documents
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